molecular formula C7H4BrNS B1268465 2-Bromobenzothiazole CAS No. 2516-40-7

2-Bromobenzothiazole

Cat. No. B1268465
CAS RN: 2516-40-7
M. Wt: 214.08 g/mol
InChI Key: DRLMMVPCYXFPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzothiazole is a brominated heterocyclic compound that has attracted interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both bromine and benzothiazole rings in its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of 2-Bromobenzothiazole and related compounds can be achieved through various methods. One notable approach involves the intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles in DMSO under air, providing an efficient and ligand-free method (Saha et al., 2009). Another method utilizes benzyltrimethylammonium tribromide as an electrophilic bromine source for converting substituted aryl thioureas into 2-aminobenzothiazoles (Jordan et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-Bromobenzothiazole and its derivatives has been extensively studied, revealing insights into its regiospecific synthesis and substitution patterns. Hutchinson et al. (2000) describe a regiospecific synthesis method that utilizes a bromine atom situated ortho to the anilido nitrogen, which directs a specific cyclization process (Hutchinson et al., 2000).

Chemical Reactions and Properties

2-Bromobenzothiazole participates in various chemical reactions, including palladium-catalyzed Suzuki biaryl couplings and iodine-catalyzed oxidative cyclizations. These reactions allow the synthesis of a wide range of 2-arylbenzothiazole derivatives with potential applications in pharmaceuticals and materials science (Majo et al., 2003).

Physical Properties Analysis

The physical properties of 2-Bromobenzothiazole derivatives, including solubility and crystalline structure, have been characterized to facilitate their use in various applications. For example, the synthesis, crystal structure, and DFT studies of N-(carboxyethyl)-2-methylbenzothiazolium bromide were reported, highlighting the compound's structural and electronic properties (Mekhzoum et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-Bromobenzothiazole, including its reactivity and potential for further functionalization, are critical for its utility in synthetic chemistry. Studies have shown that 2-Bromobenzothiazole can undergo various chemical transformations, including radical reactions and palladium-catalyzed intramolecular oxidative C-H bond functionalization, offering pathways to a wide array of heterocyclic compounds (Joyce & Batey, 2009).

Scientific Research Applications

Corrosion Inhibition

2-Amino-6-bromobenzothiazole (ABBT), a derivative of 2-bromobenzothiazole, has been investigated for its effectiveness as a corrosion inhibitor for copper in sulfuric acid solutions. Experimental studies involving electrochemical measurements, scanning electron microscopy, atomic force microscopy, and theoretical calculations indicate that ABBT acts as a modest cathodic-type inhibitor. It was found to achieve a maximum inhibition efficiency of 94.6% at 1 mM concentration. The inhibitor adsorbs on the copper surface, forming a film that follows the Langmuir adsorption model. This application is significant in industries where copper corrosion is a concern (Chen et al., 2018).

Synthesis of Heterocyclic Compounds

The copper-catalyzed synthesis of heterocyclic compounds like substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles, using o-bromoaryl derivatives, highlights another application of 2-bromobenzothiazole. This process utilizes copper(II) oxide nanoparticles in DMSO under air and is free from the addition of external chelating ligands. The procedure's simplicity and efficiency make it relevant in the synthesis of a variety of compounds in organic chemistry (Saha et al., 2009).

Synthesis of Diagnostic Probes

A palladium-catalyzed synthesis of 2-arylbenzothiazoles, utilizing 2-bromobenzothiazole, has been developed for creating diagnostic probes. This method includes a Suzuki biaryl coupling to produce various 2-arylbenzothiazole derivatives. Its utility is demonstrated in synthesizing 2-(4-aminophenyl)-6-methoxybenzothiazole, a PET probe precursor for in vivo imaging of Alzheimer's disease. This highlights the potential of 2-bromobenzothiazole derivatives in medical diagnostics and imaging (Majo et al., 2003).

Antitumor Activity

2-Aminothiazole derivatives, including those derived from 2-bromobenzothiazole, have been synthesized and evaluated for their antitumor activities against human lung cancer and glioma cell lines. Some compounds showed potent antitumor activities, with the most effective showing IC50 values of 4.89 and 4.03 μmol/L. This finding contributes to the development of new antitumor agents (Li et al., 2016).

Safety And Hazards

2-Bromobenzothiazole should be kept in a dry and well-ventilated place. It is stable under recommended storage conditions. It should be kept away from strong oxidizing agents, acids, and bases .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLMMVPCYXFPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021498
Record name 2-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzothiazole

CAS RN

2516-40-7
Record name 2-Bromobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Bromobenzothiazole
Reactant of Route 3
Reactant of Route 3
2-Bromobenzothiazole
Reactant of Route 4
Reactant of Route 4
2-Bromobenzothiazole
Reactant of Route 5
2-Bromobenzothiazole
Reactant of Route 6
Reactant of Route 6
2-Bromobenzothiazole

Citations

For This Compound
132
Citations
VJ Majo, J Prabhakaran, JJ Mann, JSD Kumar - Tetrahedron letters, 2003 - Elsevier
… Our method utilizes a Suzuki cross coupling of the common intermediates 2-bromobenzothiazole (1) and 2-bromo-6-methoxybenzothiazole (2) with various aryl boronic acids/ esters as …
Number of citations: 99 www.sciencedirect.com
Y Ding, H Wang, L Zhang, L Li, H Zhang - Journal of Molecular Liquids, 2021 - Elsevier
… To investigate the difference of their protein-binding properties, 2-hydroxybenzothiazole (HOB) and 2-bromobenzothiazole (BRB) were selected as ligands to interact with human serum …
Number of citations: 4 www.sciencedirect.com
SY Park, K Lee, SH Kim - Bulletin of the Korean Chemical Society, 2014 - koreascience.kr
… The new organozinc reagent (I) was efficiently prepared by the reaction of active zinc 6 with 2-bromobenzothiazole at room temperature in THF. The oxidative addition of active zinc (1.5 …
Number of citations: 6 koreascience.kr
AA Weekes, AD Westwell - Current medicinal chemistry, 2009 - ingentaconnect.com
… The synthesis of 2-arylbenzothiazoles via reaction of arylboronate esters with 2-bromobenzothiazole has been reported [95,96]. The corresponding arylboronic acids have also been …
Number of citations: 175 www.ingentaconnect.com
Y Ye, J Weiwei, L Na, M Mei… - Journal of Applied …, 2014 - Wiley Online Library
Benzothiazole and benzothiazole derivatives (BTs) have been detected in various environmental matrices as well as in human beings, but little is currently available regarding their …
TA Khan, Shahjahan - Synthesis and Reactivity in Inorganic and …, 2001 - Taylor & Francis
… The ligand 2-(1-indazolyl)benzothiazole has been prepared by the reaction of 2-bromobenzothiazole and sodium indazolide. The corresponding complexes are stable towards heat …
Number of citations: 11 www.tandfonline.com
L Lu, H Yan, P Sun, Y Zhu, H Yang… - European Journal of …, 2013 - Wiley Online Library
… Coupling reactions of 2-bromobenzothiazole with both … We monitored the remaining amount of 2-bromobenzothiazole … coupling reaction of 2-bromobenzothiazole with aliphatic alkynes …
RJ Mullins, AM Azman - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… 2-Bromobenzothiazole has also been used as the electrophile in the Suzuki coupling reactions with a variety of structurally diverse boronic acids [36]. Among these examples, …
Number of citations: 3 www.sciencedirect.com
Y Mizuno, K Adachi, K Nakamura - Pharmaceutical bulletin, 1953 - jstage.jst.go.jp
… When 2-bromobenzothiazole in place of Z-chloro deriva-_ NORAfis » _ 'C OCH … (2) 2-Bromobenzothiazole—To a solution of 15 g. of" 2-aminobenzdthiazole in 100 cc._ of phosphoric …
Number of citations: 2 www.jstage.jst.go.jp
Y Gull, N Rasool, M Noreen, FH Nasim, A Yaqoob… - Molecules, 2013 - mdpi.com
… Majo and coworkers have been reported Suzuki cross coupling reactions of 2-bromobenzothiazole with aryl boronic acids to provide the corresponding 2-arylbenzothiazole compounds …
Number of citations: 26 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.